(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone
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Description
(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone, also known as MTM or THM-220, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives, such as the compound , have been found to exhibit antimicrobial properties . These compounds can be used in the development of new antimicrobial drugs, offering potential benefits in the fight against resistant bacterial strains .
Antifungal Applications
Thiazole compounds also show promise in the field of antifungal drug development . The unique structure of these compounds allows them to interact with fungal cells in ways that can inhibit growth and reproduction .
Antiviral Applications
Some thiazole derivatives have been found to exhibit antiviral properties . This opens up potential applications in the development of new antiviral medications, particularly as the medical community continues to grapple with viral diseases .
Antineoplastic Applications
Thiazoles are found in many potent biologically active compounds, such as Tiazofurin, an antineoplastic drug . This suggests potential applications in cancer treatment, where new and more effective drugs are constantly in demand .
Neuroprotective Applications
Thiazole derivatives have been associated with neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .
properties
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS3/c1-11-9-20-15(16-11)21-10-12-4-6-17(7-5-12)14(18)13-3-2-8-19-13/h2-3,8-9,12H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSCPNMHJCSNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone |
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